Cas no 80489-91-4 (2-hydroxy-4-methoxy-3-(3-methyl-2-butenyl)-6-pentyl-benzoic acid)

2-hydroxy-4-methoxy-3-(3-methyl-2-butenyl)-6-pentyl-benzoic acid structure
80489-91-4 structure
Product Name:2-hydroxy-4-methoxy-3-(3-methyl-2-butenyl)-6-pentyl-benzoic acid
Numero CAS:80489-91-4
MF:C18H26O4
MW:306.396646022797
CID:2052505
PubChem ID:23874497
Update Time:2025-04-21

2-hydroxy-4-methoxy-3-(3-methyl-2-butenyl)-6-pentyl-benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-hydroxy-4-methoxy-3-(3-methyl-2-butenyl)-6-pentyl-benzoic acid
    • 2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-(1-pentyl) benzoic acid
    • 2-Hydroxy-4-methoxy-6-pentyl-3-prenylbenzoic acid
    • BDBM50428827
    • 80489-91-4
    • Amorfrutin 2
    • ACon1_001887
    • NCGC00180037-01
    • 4a4v
    • BRD-K48872175-001-01-8
    • AKOS040734327
    • CHEMBL2337126
    • Q27467731
    • 2-HYDROXY-4-METHOXY-3-(3-METHYLBUT-2-EN-1-YL)-6-PENTYLBENZOIC ACID
    • 2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)-6-pentylbenzoic acid
    • 2-hydroxy-4-methoxy-3-prenyl-6-(1-pentyl) benzoic acid
    • NCGC00180037-02!2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-pentylbenzoic acid
    • Benzoic acid, 2-hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)-6-pentyl-
    • SCHEMBL2109843
    • 2,4-Dihydroxy-6-pentyl-3-prenylbenzoic acid
    • DTXSID901166040
    • Inchi: 1S/C18H26O4/c1-5-6-7-8-13-11-15(22-4)14(10-9-12(2)3)17(19)16(13)18(20)21/h9,11,19H,5-8,10H2,1-4H3,(H,20,21)
    • Chiave InChI: UJSSSFNGQWZNEN-UHFFFAOYSA-N
    • Sorrisi: O(C)C1=CC(=C(C(=O)O)C(=C1C/C=C(\C)/C)O)CCCCC

Proprietà calcolate

  • Massa esatta: 306.18310931g/mol
  • Massa monoisotopica: 306.18310931g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 8
  • Complessità: 373
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6
  • Superficie polare topologica: 66.8Ų
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.